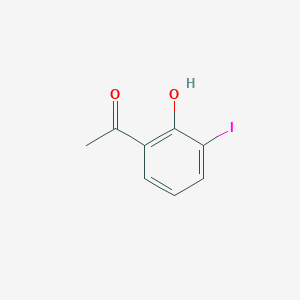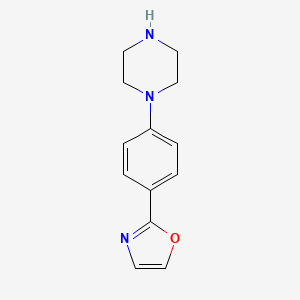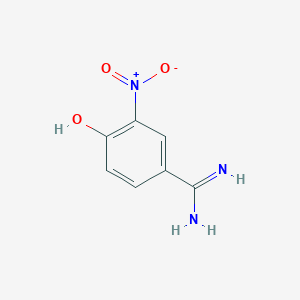
4-hydroxy-3-nitrobenzene-1-carboximidamide
Descripción general
Descripción
4-hydroxy-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C6H6N2O3. It is characterized by the presence of an amidino group (-C(=NH)NH2) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-nitrobenzene-1-carboximidamide typically involves the nitration of 4-amidino-phenol. The reaction is carried out in the presence of a nitrating agent such as nitric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and concentration of reactants. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-3-nitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: The amidino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Reduction: 4-Amino-2-nitrophenol
Oxidation: 4-Amidino-2-quinone
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-hydroxy-3-nitrobenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of hair dyes and other cosmetic products.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amidino group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2-nitrophenol
- 2-Amino-4-nitrophenol
- 4-Hydroxy-3-nitroaniline
Uniqueness
4-hydroxy-3-nitrobenzene-1-carboximidamide is unique due to the presence of both an amidino group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H7N3O3 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
4-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O3/c8-7(9)4-1-2-6(11)5(3-4)10(12)13/h1-3,11H,(H3,8,9) |
Clave InChI |
BNDMHAXTNRDKHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloro-6-nitrobenzo[b]thiophene-2-carbonitrile](/img/structure/B8595536.png)
![2-Amino-4-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8595541.png)
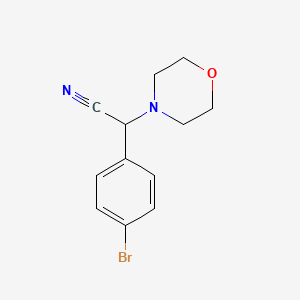
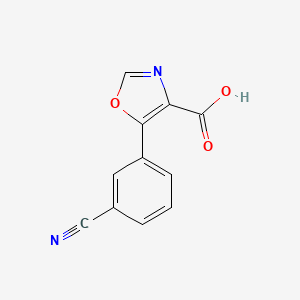
![tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8595557.png)
![2-{[(Phenylamino)carbonyl]amino}thiophenol](/img/structure/B8595561.png)
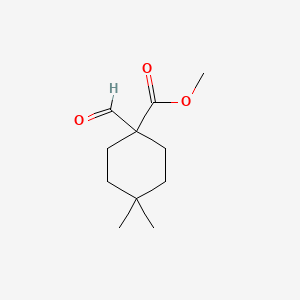
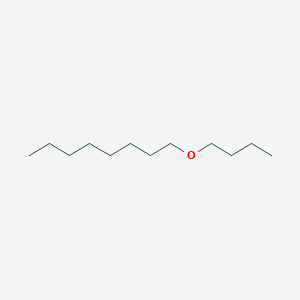
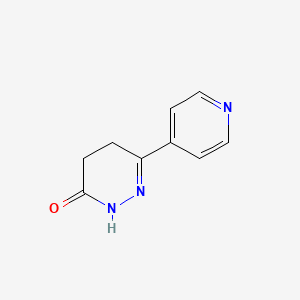
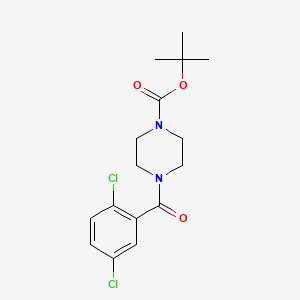
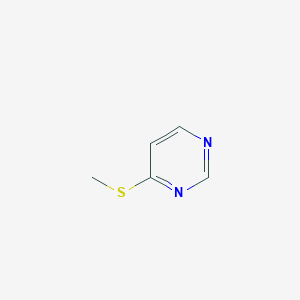
![3-Chloro-2-[2-chloro-4-(methanesulfonyl)benzoyl]cyclohex-2-en-1-one](/img/structure/B8595625.png)
